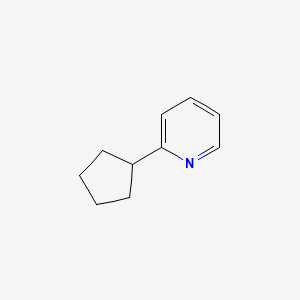

2-Cyclopentylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

56657-02-4 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-cyclopentylpyridine |

InChI |

InChI=1S/C10H13N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2 |

InChI Key |

WXUPVTVNHHJDGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Elusive Identity of 2-Cyclopentylpyridine: A Technical Overview

Columbus, OH – In the vast landscape of chemical compounds, the specific entity known as 2-Cyclopentylpyridine presents a notable challenge to researchers and drug development professionals. Despite extensive searches across prominent chemical databases, a definitive Chemical Abstracts Service (CAS) number for 2-Cyclopentylpyridine remains elusive. This absence suggests that the compound is not widely synthesized, characterized, or commercially available, thereby limiting the availability of in-depth technical data.

This guide addresses the current state of knowledge regarding 2-Cyclopentylpyridine, acknowledging the significant information gap due to the lack of a specific CAS identifier. In lieu of a detailed monograph on the target compound, this document will provide information on closely related and well-characterized analogs, offering insights into the potential properties and synthesis of 2-Cyclopentylpyridine. We will also discuss the broader context of cyclopentyl- and alkyl-substituted pyridines in medicinal chemistry.

The Challenge of Identification: The Missing CAS Number

A CAS Registry Number is a unique identifier assigned to every chemical substance described in the open scientific literature. The inability to locate a CAS number for 2-Cyclopentylpyridine after comprehensive searches of databases such as PubChem, SciFinder, and the Chemical Abstracts Service registry itself, strongly indicates a lack of published research and formal characterization of this specific molecule. While numerous derivatives and related structures possess unique CAS numbers, 2-Cyclopentylpyridine appears to be a novel or uncharacterized entity in the public domain.

Physicochemical Properties: Extrapolations from Analogs

Without experimental data for 2-Cyclopentylpyridine, we can extrapolate potential physicochemical properties based on structurally similar and well-documented compounds. For instance, 2-Pentylpyridine (CAS: 2294-76-0) , which features a five-carbon alkyl chain at the 2-position of the pyridine ring, offers a reasonable comparison.

| Property | 2-Pentylpyridine | 2-Cyclopentylpyridine (Estimated) |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₃N |

| Molecular Weight | 149.24 g/mol | ~147.22 g/mol |

| Boiling Point | 211-212 °C | Likely similar to 2-pentylpyridine, potentially slightly higher due to the rigidity of the cyclopentyl ring. |

| Density | 0.916 g/mL at 25 °C | Expected to be in a similar range. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Expected to have low water solubility and good solubility in common organic solvents. |

Note: The properties for 2-Cyclopentylpyridine are estimations and should be treated with caution. Experimental verification is necessary.

Synthesis Strategies: A Roadmap for Preparation

While specific experimental protocols for the synthesis of 2-Cyclopentylpyridine are not available, established synthetic methodologies for alkylpyridines can be adapted. A plausible and commonly employed approach would be a cross-coupling reaction .

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

A potential synthetic route is the palladium-catalyzed cross-coupling of a halopyridine with a cyclopentyl Grignard reagent.

Caption: A potential synthetic workflow for 2-Cyclopentylpyridine.

Methodology:

-

Preparation of Grignard Reagent: Cyclopentyl bromide would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form cyclopentylmagnesium bromide.

-

Cross-Coupling Reaction: In a separate reaction vessel, 2-bromopyridine and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) would be dissolved in an anhydrous solvent like toluene or THF.

-

Addition and Reflux: The freshly prepared cyclopentylmagnesium bromide solution would be added dropwise to the mixture containing the 2-bromopyridine and catalyst. The reaction mixture would then be heated to reflux for a specified period to drive the coupling reaction to completion.

-

Workup and Purification: Upon cooling, the reaction would be quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer would be separated, dried, and concentrated. The crude product would then be purified using a suitable technique, such as column chromatography on silica gel, to isolate the 2-Cyclopentylpyridine.

Applications and Biological Activity: The Untapped Potential

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The introduction of an alkyl or cycloalkyl substituent can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the parent molecule.

While there is no specific biological data for 2-Cyclopentylpyridine, its structural motif suggests potential applications in several areas of drug discovery:

-

Central Nervous System (CNS) Agents: The lipophilic nature of the cyclopentyl group could facilitate penetration of the blood-brain barrier, making it a candidate for incorporation into novel CNS-active compounds.

-

Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, and the cyclopentyl group can engage in hydrophobic interactions within the active site of an enzyme.

-

Metabolic Blockers: The cyclopentyl group may serve as a metabolic blocker, preventing enzymatic degradation at that position and thereby increasing the half-life of a potential drug candidate.

The absence of a dedicated research focus on 2-Cyclopentylpyridine presents an opportunity for exploratory synthesis and biological screening. Its characterization and evaluation could unveil novel pharmacological properties.

Signaling Pathways: A Hypothetical Involvement

Given that many pyridine-containing molecules act as modulators of various signaling pathways, it is conceivable that 2-Cyclopentylpyridine could interact with biological targets that influence cellular signaling. The specific pathways would depend on the overall structure of a larger molecule incorporating this fragment.

Caption: A generalized signaling pathway potentially modulated by a 2-Cyclopentylpyridine derivative.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopentylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopentylpyridine. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential synthetic pathway.

Physicochemical Data

Table 1: General and Physical Properties of 2-Cyclopentylpyridine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | Computed |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

Table 2: Acid-Base and Solubility Properties of 2-Cyclopentylpyridine

| Property | Value | Source |

| pKa (of conjugate acid) | Not experimentally determined | - |

| Solubility in Water | Moderately soluble (predicted) | Based on related compounds |

| LogP (Octanol-Water Partition Coefficient) | 2.5 (predicted) | Computed |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of pyridine derivatives are outlined below. These protocols can be adapted for the experimental characterization of 2-Cyclopentylpyridine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attachment

Procedure:

-

A small amount (approximately 0.5-1 mL) of 2-Cyclopentylpyridine is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a pyridine derivative, the pKa of its conjugate acid is typically determined. Potentiometric titration is a precise method for this determination.

Apparatus:

-

pH meter with a combination electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

A known concentration of 2-Cyclopentylpyridine (e.g., 0.01 M) is prepared in deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized strong acid (HCl), adding small, precise volumes from the burette.

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point.

Synthetic Pathway

Caption: Plausible synthetic route to 2-Cyclopentylpyridine.

This guide serves as a foundational resource for understanding the physicochemical properties of 2-Cyclopentylpyridine. For definitive quantitative data, experimental determination using the outlined protocols is recommended.

Synthesis of 2-Cyclopentylpyridine from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable multi-step synthetic route for the preparation of 2-cyclopentylpyridine, a valuable heterocyclic compound, commencing from the readily available starting material, cyclopentanone. Due to the absence of a direct one-pot synthesis method, a four-step sequence involving the reduction of cyclopentanone, subsequent conversion to a Grignard reagent, and a final cross-coupling reaction is detailed. This guide includes structured data tables for easy comparison of reaction parameters and detailed experimental protocols for each key transformation.

Synthetic Pathway Overview

The synthesis of 2-cyclopentylpyridine from cyclopentanone is most effectively achieved through a four-step process. The overall transformation is depicted below. The initial step involves the reduction of the ketone functionality of cyclopentanone to a secondary alcohol. This alcohol is then converted into an alkyl halide, which is a necessary precursor for the formation of a Grignard reagent. The final step is a Kumada cross-coupling reaction between the cyclopentyl Grignard reagent and a 2-halopyridine to form the target molecule.

Caption: Overall synthetic route from cyclopentanone to 2-cyclopentylpyridine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for each reaction.

Step 1: Reduction of Cyclopentanone to Cyclopentanol

The initial step involves the reduction of the carbonyl group of cyclopentanone to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄).[1][2][3]

Experimental Protocol:

A solution of cyclopentanone (1 equivalent) in methanol or ethanol is cooled to 0°C in an ice bath.[1] Sodium borohydride (1.1 equivalents) is then added portion-wise to the stirred solution, maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield cyclopentanol.

| Parameter | Value | Reference |

| Reactants | Cyclopentanone, Sodium Borohydride | [1][3] |

| Solvent | Methanol or Ethanol | [1] |

| Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 1 - 2 hours | - |

| Work-up | Aqueous quench, extraction | [4] |

| Typical Yield | >90% | [1] |

Step 2: Synthesis of Cyclopentyl Bromide from Cyclopentanol

The hydroxyl group of cyclopentanol is converted to a bromide, a better leaving group for the subsequent Grignard reaction. This can be achieved using hydrobromic acid (HBr).

Experimental Protocol:

Cyclopentanol (1 equivalent) is mixed with a 48% aqueous solution of hydrobromic acid (2-3 equivalents). The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the mixture is transferred to a separatory funnel, and the lower aqueous layer is removed. The organic layer, containing the crude cyclopentyl bromide, is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous calcium chloride or magnesium sulfate, filtered, and purified by distillation to afford pure cyclopentyl bromide.

| Parameter | Value | Reference |

| Reactants | Cyclopentanol, 48% Hydrobromic Acid | |

| Temperature | Reflux | |

| Reaction Time | 4 - 6 hours | - |

| Work-up | Aqueous washes, drying | |

| Purification | Distillation | |

| Boiling Point | 137-139 °C | |

| Typical Yield | 70-80% | - |

Step 3: Preparation of Cyclopentylmagnesium Bromide

The Grignard reagent is prepared by reacting cyclopentyl bromide with magnesium metal in an anhydrous ether solvent.

Experimental Protocol:

Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added to activate the magnesium. A solution of cyclopentyl bromide (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution of cyclopentylmagnesium bromide is then cooled to room temperature and used directly in the next step.

| Parameter | Value | Reference |

| Reactants | Cyclopentyl Bromide, Magnesium Turnings | [5][6] |

| Solvent | Anhydrous Diethyl Ether or THF | [6] |

| Initiator | Iodine crystal | - |

| Reaction Time | 2 - 3 hours | - |

| Conditions | Anhydrous, under Nitrogen | [6] |

Step 4: Kumada Coupling of Cyclopentylmagnesium Bromide with 2-Halopyridine

The final step is a nickel- or palladium-catalyzed cross-coupling reaction between the prepared Grignard reagent and a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine).[7][8]

Experimental Protocol:

To a solution of 2-chloropyridine or 2-bromopyridine (1 equivalent) in anhydrous THF or diethyl ether in a flame-dried flask under a nitrogen atmosphere, a catalytic amount of a nickel or palladium catalyst, such as --INVALID-LINK--palladium(II) (IPr)PdCl or NiCl₂(dppp), is added. The mixture is cooled to 0°C, and the previously prepared solution of cyclopentylmagnesium bromide (1.2-1.5 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-cyclopentylpyridine.

| Parameter | Value | Reference |

| Reactants | Cyclopentylmagnesium Bromide, 2-Halopyridine | [8] |

| Catalyst | Ni or Pd complex (e.g., NiCl₂(dppp)) | [7][8] |

| Solvent | Anhydrous THF or Diethyl Ether | [8] |

| Temperature | 0°C to Room Temperature | - |

| Reaction Time | 12 - 24 hours | - |

| Work-up | Aqueous quench, extraction | - |

| Purification | Column Chromatography | - |

| Typical Yield | 60-80% | - |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the multi-step synthesis, highlighting the progression from starting material to the final product.

Caption: Step-by-step workflow for the synthesis of 2-cyclopentylpyridine.

This guide provides a robust and well-documented pathway for the synthesis of 2-cyclopentylpyridine from cyclopentanone. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

References

- 1. scielo.br [scielo.br]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. Kumada coupling - Wikipedia [en.wikipedia.org]

2-Cyclopentylpyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular weight and chemical formula of 2-Cyclopentylpyridine, a heterocyclic aromatic organic compound. The data is presented in a clear, tabular format for ease of reference. A logical diagram illustrates the relationship between the compound's nomenclature and its fundamental chemical properties.

Core Molecular Data

The fundamental molecular properties of 2-Cyclopentylpyridine are summarized in the table below. This data is critical for a variety of applications, including stoichiometric calculations in chemical reactions, determination of molar concentration, and analysis in mass spectrometry.

| Property | Value |

| Chemical Formula | C₁₀H₁₃N[1] |

| Molecular Weight | 147.22 g/mol |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the common name of the compound and its corresponding molecular formula and weight. This visualization aids in understanding the fundamental identifiers of 2-Cyclopentylpyridine.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Profile of 2-Cyclopentylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylpyridine is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Cyclopentylpyridine.

Due to the limited availability of experimental spectroscopic data for 2-Cyclopentylpyridine, this guide utilizes data from its close structural isomer, 2-pentylpyridine, as a reference. This substitution provides a robust predictive framework for the spectroscopic behavior of 2-Cyclopentylpyridine. All presented data for 2-pentylpyridine is sourced from publicly available databases and is intended to serve as a reliable proxy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR spectral data for 2-Cyclopentylpyridine, based on the experimental data for 2-pentylpyridine.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclopentylpyridine (based on experimental data for 2-pentylpyridine in CDCl₃) [1]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-6 | ~8.5 | Doublet |

| Pyridine H-3, H-4, H-5 | ~7.0-7.6 | Multiplet |

| Cyclopentyl CH (α to pyridine) | ~2.8 | Multiplet |

| Cyclopentyl CH₂ | ~1.3-1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopentylpyridine (based on experimental data for 2-pentylpyridine in CDCl₃) [1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~162 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3, C-5 | ~121-123 |

| Cyclopentyl C-1 (α to pyridine) | ~38 |

| Cyclopentyl C-2, C-5 | ~30-32 |

| Cyclopentyl C-3, C-4 | ~22-26 |

Experimental Protocol: NMR Spectroscopy

Obtaining high-resolution NMR spectra of 2-Cyclopentylpyridine would typically involve the following steps:

-

Sample Preparation: A solution of the purified compound is prepared by dissolving approximately 5-10 mg of the substance in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the pulse sequence, acquisition time, and relaxation delay.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Predicted IR Absorption Bands for 2-Cyclopentylpyridine (based on experimental gas-phase data for 2-pentylpyridine) [2]

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3050 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1590, 1570, 1470, 1430 | Pyridine ring C=C and C=N stretching |

| ~1450 | Cyclopentyl CH₂ scissoring |

| ~750 | Out-of-plane C-H bending (aromatic) |

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like 2-Cyclopentylpyridine is as follows:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrument Setup: The salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The IR spectrum of the sample is then recorded. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Data Presentation

Table 4: Predicted Mass Spectrum Fragmentation for 2-Cyclopentylpyridine (based on experimental electron ionization data for 2-pentylpyridine) [2]

| m/z | Predicted Fragment |

| 149 | Molecular ion [M]⁺ |

| 148 | [M-H]⁺ |

| 93 | [Pyridine-CH₂]⁺ (from benzylic cleavage) |

| 78 | [Pyridine]⁺ |

Experimental Protocol: Mass Spectrometry

The following outlines a general procedure for obtaining an electron ionization (EI) mass spectrum:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or by direct injection into the ion source.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the electron beam also causes the molecular ions to fragment into smaller, characteristic charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

The following diagrams illustrate the generalized workflows for each of the spectroscopic techniques discussed.

References

An In-depth Technical Guide on 2-Cyclopentylpyridine: Discovery and History

Abstract

2-Cyclopentylpyridine, a heterocyclic aromatic compound, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for 2-Cyclopentylpyridine. It includes a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, with a focus on its role as a structural motif in the development of novel therapeutic agents.

Introduction

2-Cyclopentylpyridine is a substituted pyridine derivative characterized by a cyclopentyl group attached to the second position of the pyridine ring. The unique combination of a bulky, aliphatic cyclopentyl ring and an aromatic, electron-deficient pyridine core imparts specific steric and electronic properties to the molecule. These characteristics have made it a valuable building block in the synthesis of more complex molecules with diverse applications. While not a naturally occurring compound, its synthesis and properties have been explored in various chemical contexts. This guide aims to consolidate the available information on 2-Cyclopentylpyridine, providing a valuable resource for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

The definitive first synthesis of 2-Cyclopentylpyridine is not prominently documented in a singular, landmark publication. Its discovery appears to be a part of the broader exploration of alkylpyridine synthesis that gained momentum throughout the 20th century. The advent of organometallic chemistry, particularly the development of Grignard reagents, provided a versatile toolkit for the alkylation of heterocyclic compounds. It is highly probable that 2-Cyclopentylpyridine was first synthesized via the reaction of a cyclopentyl Grignard reagent with a 2-halopyridine, a now-classic method for forming carbon-carbon bonds on the pyridine ring.

Early research into alkylpyridines was often driven by the need for intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The physical and chemical properties of various alkylpyridines were systematically studied to understand the influence of the alkyl substituent on the reactivity and characteristics of the pyridine ring.

Physicochemical Properties

Comprehensive experimental data for the physical properties of neat 2-Cyclopentylpyridine is not extensively reported in a single primary source. However, data for related alkylpyridines and derivatives containing the 2-cyclopentylpyridine moiety allow for the estimation of its properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | - |

| Boiling Point | Estimated to be in the range of 200-220 °C | General trends for alkylpyridines |

| Appearance | Likely a colorless to pale yellow liquid | General properties of alkylpyridines[1] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents | General properties of alkylpyridines[2] |

Spectroscopic Data:

Synthesis and Experimental Protocols

The most common and practical method for the synthesis of 2-Cyclopentylpyridine is the cross-coupling reaction of a cyclopentyl Grignard reagent with a 2-halopyridine.

Grignard Cross-Coupling Reaction

This method involves the reaction of cyclopentylmagnesium bromide with 2-bromopyridine or 2-chloropyridine, often catalyzed by a transition metal catalyst, such as palladium or nickel.

Reaction Scheme:

References

An In-depth Technical Guide to 2-Cyclopentylpyridine Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

The 2-cyclopentylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique conformational properties and synthetic tractability have made it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-cyclopentylpyridine derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new chemical entities.

Core Concepts: The 2-Cyclopentylpyridine Moiety

The 2-cyclopentylpyridine core consists of a pyridine ring substituted with a cyclopentyl group at the 2-position. This structural motif imparts a unique three-dimensional character to the molecule, influencing its binding affinity and selectivity for various biological targets. The cyclopentyl group can adopt different puckered conformations, allowing for fine-tuning of the molecule's shape to fit into specific binding pockets of proteins. Furthermore, the pyridine ring serves as a versatile anchor for additional chemical modifications, enabling the exploration of a broad chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Therapeutic Applications and Biological Activities

2-Cyclopentylpyridine derivatives and their analogues have shown significant promise in several therapeutic areas, most notably in oncology and cardiovascular disease. The following sections detail the biological activities of two prominent classes of these compounds.

Cyclin-Dependent Kinase 4 (CDK4) Inhibitors

A significant breakthrough in the application of the 2-cyclopentylpyridine scaffold has been the development of potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). One such example is the pyridopyrimidine derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile . This compound has demonstrated potent inhibitory activity against CDK4, a key regulator of the cell cycle.

Quantitative Data on CDK4 Inhibition

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4/Cyclin D1 | 11 | - | [1] |

| PD-0332991 (Palbociclib) | CDK4 | 11 | - | [1] |

| PD-0332991 (Palbociclib) | CDK6 | 15 | - | [1] |

Signaling Pathway

CDK4, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for the G1 to S phase transition. Inhibition of CDK4 by 2-cyclopentylpyridine derivatives prevents Rb phosphorylation, thereby arresting the cell cycle in the G1 phase and inhibiting the proliferation of cancer cells.

Caption: CDK4 Signaling Pathway and Inhibition.

Endothelin Receptor Antagonists

Another important class of bioactive 2-cyclopentylpyridine analogues are the 2-substituted 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids . These compounds have been identified as potent antagonists of the endothelin (ET) receptors, particularly the ET-A receptor subtype. Endothelin-1 (ET-1) is a potent vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.

Quantitative Data on Endothelin Receptor Antagonism

| Compound ID | Target | IC50 (nM) | Selectivity (ET-A/ET-B) | Reference |

| Propylamino analogue (2p) | ET-A | 0.12 | 520-fold | [2] |

| Isopropylamino analogue (2q) | ET-A | 0.10 | 420-fold | [2] |

| Butyl analogue (2d) | ET-A/ET-B Mixed | 0.21 | 52-fold | [2] |

| Isobutyl analogue (2f) | ET-A/ET-B Mixed | 0.32 | 26-fold | [2] |

| Lead Structure (1) | ET-A | 2.4 | 170-fold | [2] |

Signaling Pathway

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon binding of ET-1, the ET-A receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to smooth muscle contraction and cell proliferation. 2-Cyclopentylpyridine-based antagonists block the binding of ET-1 to its receptor, thereby inhibiting these downstream signaling cascades.

Caption: Endothelin Receptor Signaling Pathway.

Experimental Protocols

General Synthesis of 2-Cyclopentylpyridine Derivatives

A common synthetic route to access 2-cyclopentylpyridine derivatives involves the Negishi cross-coupling reaction.

Experimental Workflow

Caption: General Synthesis Workflow.

Detailed Protocol: Synthesis of 2-Cyclopentylpyridine

-

Preparation of Cyclopentylzinc Chloride: To a solution of cyclopentylmagnesium bromide (1.0 M in THF, 1.1 eq) at 0 °C is added a solution of zinc chloride (1.0 M in diethyl ether, 1.1 eq) dropwise. The resulting mixture is stirred at room temperature for 1 hour.

-

Negishi Coupling: To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The freshly prepared cyclopentylzinc chloride solution is then added dropwise.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-cyclopentylpyridine.

Biological Assay Protocols

CDK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest.

-

Reagent Preparation: Prepare a serial dilution of the 2-cyclopentylpyridine test compound in kinase buffer. Prepare a solution of CDK4/Cyclin D1 enzyme, a europium-labeled anti-tag antibody, and the fluorescent tracer in kinase buffer.

-

Assay Plate Preparation: Add the test compound dilutions to the wells of a low-volume 384-well plate.

-

Enzyme/Antibody/Tracer Addition: Add the CDK4/Cyclin D1, anti-tag antibody, and tracer mixture to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission of the tracer (acceptor) and the europium-labeled antibody (donor) are measured.

-

Data Analysis: The FRET ratio (acceptor emission / donor emission) is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Endothelin Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the endothelin receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human ET-A or ET-B receptor.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, the radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and various concentrations of the 2-cyclopentylpyridine test compound in a binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-labeled ligand) from the total binding. The IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a one-site competition model.

Conclusion and Future Directions

The 2-cyclopentylpyridine scaffold continues to be a fertile ground for the discovery of novel and potent bioactive molecules. The examples of CDK4 inhibitors and endothelin receptor antagonists highlight the potential of this chemical class in addressing significant unmet medical needs. Future research in this area will likely focus on exploring new biological targets, optimizing the pharmacokinetic properties of existing lead compounds, and developing more efficient and versatile synthetic methodologies. The in-depth understanding of the structure-activity relationships and mechanisms of action presented in this guide will undoubtedly facilitate the rational design of the next generation of 2-cyclopentylpyridine-based therapeutics.

References

Navigating the Unknown: A Technical Safety Guide to 2-Cyclopentylpyridine

Executive Summary

This technical guide provides an in-depth overview of the potential hazards and essential safety information for 2-Cyclopentylpyridine, aimed at researchers, scientists, and professionals in drug development. Due to the absence of specific data for 2-Cyclopentylpyridine, this document utilizes 2-Aminopyridine as a surrogate for hazard identification, handling protocols, and emergency procedures. The guide includes a comprehensive summary of GHS classifications, toxicological data, and personal protective equipment (PPE) recommendations. Detailed experimental protocols for assessing chemical hazards are also outlined to guide future safety evaluations.

Hazard Identification and Classification

The hazard profile of 2-Cyclopentylpyridine is anticipated to be influenced by the pyridine ring, a common moiety in many pharmacologically active and toxic compounds. Based on the data for 2-Aminopyridine, 2-Cyclopentylpyridine should be handled as a substance with significant acute toxicity, particularly through oral and dermal routes of exposure. It is also expected to be a skin and eye irritant.

GHS Classification (Analog: 2-Aminopyridine)

The Globally Harmonized System (GHS) classification for 2-Aminopyridine is as follows:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed.[1][2] |

| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin.[1] |

| Skin Corrosion/Irritation | 1A / 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[1] / H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | Danger / Warning | H318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[2][3] |

| Specific target organ toxicity — single exposure | 3 | Warning | H335: May cause respiratory irritation.[3][4] |

| Hazardous to the aquatic environment, long-term hazard | 2 / 3 | No Signal Word / No Signal Word | H411: Toxic to aquatic life with long lasting effects.[2] / H412: Harmful to aquatic life with long lasting effects.[1] |

GHS Pictograms

The following pictograms are associated with the hazards of 2-Aminopyridine and should be considered for handling 2-Cyclopentylpyridine:

-

Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).[2][3]

-

Corrosion (GHS05): Indicates skin corrosion and serious eye damage.

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory irritation.[3]

-

Environment (GHS09): Indicates hazards to the aquatic environment.[2][3]

Toxicological Data (Analog: 2-Aminopyridine)

The primary toxicological concern for pyridine derivatives is acute toxicity. The following data for 2-Aminopyridine highlights the need for caution.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 200 mg/kg | [1][5] |

| LD50 | Mouse | Oral | 50 mg/kg | |

| LD50 | Guinea pig | Dermal | 500 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 1000 mg/kg | [6] |

Experimental Protocols

To ascertain the specific hazards of 2-Cyclopentylpyridine, a series of toxicological studies would be required. The following are generalized protocols based on OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Objective: To determine the median lethal dose (LD50) of the test substance after a single oral administration.

-

Test Animals: Healthy, young adult rodents (e.g., rats), fasted prior to dosing.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered to a group of animals by gavage.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Depending on the outcome, the dose for the next group of animals is increased or decreased.

-

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Dermal Irritation Test (Following OECD Guideline 404)

-

Objective: To assess the potential of the substance to cause skin irritation.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.

-

The patch is removed after a set period (e.g., 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Visualizations

Logical Relationship for Hazard Assessment

Caption: Hazard assessment workflow based on an analog compound.

Experimental Workflow for Acute Oral Toxicity

Caption: Workflow for an acute oral toxicity study.

Handling and Storage

Given the anticipated hazards, strict safety protocols must be followed when handling 2-Cyclopentylpyridine.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat, and gloves (e.g., nitrile) are required. Ensure gloves are compatible with pyridine derivatives.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the substance is volatile or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store in a locked cabinet or other secure area to prevent unauthorized access.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2]

-

If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

While specific safety data for 2-Cyclopentylpyridine is lacking, a conservative approach based on the known hazards of 2-Aminopyridine and other pyridine derivatives is essential for ensuring laboratory safety. It should be treated as a compound with high acute toxicity, and appropriate engineering controls, personal protective equipment, and handling procedures must be implemented. It is strongly recommended that comprehensive toxicological studies be conducted to fully characterize the hazard profile of 2-Cyclopentylpyridine before it is used on a larger scale.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Cyclopentenopyridine from Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Cyclopentenopyridine, a significant heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the fourth-generation cephalosporin antibiotic cefpirome, and finds applications in the agrochemical and polymer industries.[1][2] This document outlines a detailed protocol for the synthesis of 2,3-cyclopentenopyridine utilizing glycerol as a primary starting material. The described method is a gas-phase catalytic reaction, offering a straightforward and efficient route from readily available and safe raw materials.[1]

Introduction

Traditionally, the synthesis of pyridine and its derivatives has involved multi-step processes with often harsh reaction conditions.[1] The utilization of glycerol, a renewable and readily available byproduct of biodiesel production, presents a more sustainable and economical approach to the synthesis of valuable chemical intermediates.[3][4] This protocol is based on a patented method for the direct synthesis of 2,3-cyclopentenopyridine from glycerol, cyclopentanone, and ammonia over a modified γ-alumina catalyst.[1] This gas-solid phase reaction provides a continuous process with high catalyst activity and stability.[1]

Principle of the Method

The synthesis proceeds via a gas-phase reaction in a fixed-bed reactor. A vaporized feed stream containing an aqueous solution of glycerol, cyclopentanone, and ammonia is passed over a heated, modified γ-alumina catalyst.[1] Nitrogen gas is used as a carrier.[1] The reaction is carried out at elevated temperatures (300-500 °C) and under atmospheric pressure.[1] The catalyst facilitates the cyclization and condensation reactions required to form the fused pyridine and cyclopentene rings.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Catalog No. |

| Glycerol (10-30% aqueous solution) | Reagent | Sigma-Aldrich | G5511 |

| Cyclopentanone | Reagent | Sigma-Aldrich | C103506 |

| Ammonia (gas) | Anhydrous | Airgas | AI AN300 |

| Nitrogen (gas) | High Purity | Airgas | NI HP300 |

| Modified γ-Alumina Catalyst* | - | - | - |

| Dichloromethane | HPLC | Fisher Scientific | D151-4 |

| Anhydrous Sodium Sulfate | Reagent | Sigma-Aldrich | 239313 |

*The modified γ-alumina catalyst is prepared by impregnating γ-alumina with a solution containing two transition metals from the group of titanium, copper, zinc, cobalt, or nickel, followed by drying and calcination. The specific preparation method for the catalyst is detailed in the patent CN103539736B and may require optimization based on available laboratory equipment.

Equipment

-

Fixed-bed reactor system (quartz or stainless steel)

-

High-temperature tube furnace

-

Mass flow controllers for gases (Ammonia, Nitrogen)

-

High-performance liquid chromatography (HPLC) pump for liquid feed

-

Vaporizer/mixing chamber

-

Condenser and collection system (e.g., cold trap)

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of 2,3-cyclopentenopyridine.

Detailed Procedure

1. Catalyst Packing and Reactor Setup: 1.1. Pack the fixed-bed reactor with the prepared modified γ-alumina catalyst. 1.2. Assemble the reactor system within the tube furnace, connecting the gas and liquid feed lines, and the condenser/collection system. 1.3. Perform a leak test of the entire system.

2. Reaction Execution: 2.1. Heat the reactor to the desired reaction temperature (e.g., 400 °C) under a continuous flow of nitrogen gas. 2.2. Once the temperature is stable, introduce the ammonia gas at the desired flow rate. 2.3. Begin pumping the aqueous glycerol and cyclopentanone solution into the vaporizer. The molar ratio of glycerol, cyclopentanone, and ammonia should be optimized (a starting point could be guided by the patent, though specific ratios are not detailed in the abstract).[1] 2.4. Maintain the reaction for the desired period. The patent suggests a continuous process.[1]

3. Product Collection and Work-up: 3.1. The reaction products are cooled and condensed in a collection flask (e.g., a cold trap cooled with ice-water or dry ice/acetone). 3.2. After the reaction is complete, cool the reactor to room temperature under a nitrogen flow. 3.3. Transfer the collected liquid product to a separatory funnel. 3.4. Extract the aqueous solution with dichloromethane (3 x 50 mL). 3.5. Combine the organic layers and dry over anhydrous sodium sulfate. 3.6. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-cyclopentenopyridine.

4. Purification: 4.1. The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 2,3-cyclopentenopyridine.

Data Presentation

The following table summarizes expected quantitative data based on typical laboratory synthesis. Actual yields may vary depending on the specific catalyst preparation and reaction conditions.

| Parameter | Value |

| Reaction Temperature | 300 - 500 °C |

| Pressure | Atmospheric |

| Catalyst | Modified γ-Alumina |

| Reactant Molar Ratio (Glycerol:Cyclopentanone:Ammonia) | To be optimized |

| Expected Yield | Moderate to Good (as per patent claims of good results)[1] |

| Product Purity (after purification) | >95% (by GC-MS) |

Signaling Pathways and Logical Relationships

The synthesis of 2,3-cyclopentenopyridine from glycerol, cyclopentanone, and ammonia involves a cascade of reactions on the catalyst surface. The following diagram illustrates the logical relationship between the reactants and the final product.

Caption: Reactant to product pathway for the catalytic synthesis.

Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood.

-

Glycerol and cyclopentanone are flammable. Avoid open flames and sparks.

-

Ammonia is a corrosive and toxic gas. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure the gas handling system is secure and leak-free.

-

The reaction is conducted at high temperatures. Use appropriate thermal protection when handling the reactor and furnace.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

Conclusion

The described method provides a direct and efficient pathway for the synthesis of 2,3-cyclopentenopyridine from glycerol. This approach is advantageous due to the use of readily available and safe starting materials, a continuous process, and a stable catalyst system.[1] This protocol serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction parameters and catalyst composition may lead to improved yields and process efficiency.

References

- 1. CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Cyclopentylpyridine in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentylpyridine is a substituted pyridine derivative with potential applications as a ligand in organometallic chemistry and catalysis. This document aims to provide a comprehensive overview of its use, including detailed application notes, experimental protocols, and relevant data. However, a thorough review of available scientific literature and chemical databases indicates that 2-Cyclopentylpyridine is not a commonly employed ligand in catalysis . While the synthesis and some chemical properties of 2-Cyclopentylpyridine are documented, its specific application as a ligand in catalytic reactions is not well-reported in peer-reviewed journals or patents.

This document will instead provide a broader context by discussing the role of analogous alkyl-substituted pyridine ligands in catalysis, which can serve as a guide for researchers interested in exploring the potential of 2-Cyclopentylpyridine. We will cover general protocols for common cross-coupling reactions where such ligands might be employed and discuss the potential influence of the cyclopentyl group on catalytic activity.

Introduction to Pyridine-Based Ligands in Catalysis

Pyridine and its derivatives are a cornerstone of coordination chemistry and homogeneous catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal centers. The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents at various positions on the ring. This tunability allows for the fine-control of the reactivity and selectivity of the resulting metal catalyst.

Alkyl-substituted pyridines, in particular, can influence the catalytic cycle in several ways:

-

Steric Hindrance: Bulky alkyl groups, such as a cyclopentyl group, can create a sterically hindered environment around the metal center. This can promote reductive elimination, prevent catalyst deactivation pathways like dimer formation, and influence the regioselectivity and stereoselectivity of a reaction.

-

Electronic Effects: Alkyl groups are weakly electron-donating. This can increase the electron density on the metal center, which may enhance the rate of oxidative addition in cross-coupling reactions.

Potential Applications of 2-Cyclopentylpyridine as a Ligand

Based on the established roles of similar sterically demanding pyridine ligands, 2-Cyclopentylpyridine could potentially be investigated in the following catalytic reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids. The steric bulk of the cyclopentyl group could be beneficial in promoting the coupling of hindered substrates.

-

Heck Reaction: Vinylation of aryl halides. The ligand's properties might influence the regioselectivity of the olefin insertion.

-

Buchwald-Hartwig Amination: Formation of C-N bonds. Sterically hindered ligands are often crucial for achieving high yields in these reactions.

-

-

C-H Activation: The ligand could potentially be used in transition metal-catalyzed reactions involving the direct functionalization of C-H bonds, where ligand sterics play a critical role in controlling selectivity.

-

Polymerization Reactions: As seen with some aryliminopyridyl nickel complexes, the cycloalkyl moiety could influence the catalytic activity and properties of the resulting polymer.

General Experimental Protocols

While specific protocols for 2-Cyclopentylpyridine are unavailable, the following are general procedures for palladium-catalyzed cross-coupling reactions where such a ligand could be screened.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a typical screening experiment for a new ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Cyclopentylpyridine (as the ligand)

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and 2-Cyclopentylpyridine (e.g., 4-8 mol%).

-

Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the anhydrous solvent (3-5 mL).

-

Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Example Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

| Aryl Halide | 4-bromotoluene (1.0 equiv) |

| Boronic Acid | Phenylboronic acid (1.2 equiv) |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | 2-Cyclopentylpyridine (4 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Time | 18 h |

General Protocol for a Heck Reaction

This protocol outlines a general procedure for the Heck reaction between an aryl iodide and an alkene.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Cyclopentylpyridine

-

Aryl iodide (e.g., iodobenzene)

-

Alkene (e.g., styrene or butyl acrylate)

-

Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve the aryl iodide (1.0 mmol) and the alkene (1.2 mmol) in the chosen solvent (3-5 mL).

-

Add the base (1.5 mmol), 2-Cyclopentylpyridine (4 mol%), and Pd(OAc)₂ (2 mol%).

-

Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C) for the required time (e.g., 16-24 hours).

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Visualization of a Generic Catalytic Cycle

The following diagram illustrates a general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The "L" in the diagram represents a generic ligand, which could be 2-Cyclopentylpyridine.

Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Logical Workflow for Ligand Screening

For researchers interested in evaluating 2-Cyclopentylpyridine, a logical experimental workflow is essential.

Caption: A logical workflow for the evaluation of a novel ligand in catalysis.

Conclusion

While direct applications of 2-Cyclopentylpyridine as a ligand in catalysis are not currently documented in the scientific literature, its structural similarity to other effective alkyl-pyridine ligands suggests potential utility. The cyclopentyl group at the 2-position is expected to impart significant steric bulk, which could be advantageous in various cross-coupling and C-H activation reactions. Researchers are encouraged to use the general protocols provided as a starting point for screening 2-Cyclopentylpyridine in their catalytic systems of interest. Such studies would be valuable in expanding the toolbox of pyridine-based ligands and further understanding the structure-activity relationships in homogeneous catalysis.

Application Notes and Protocols: 2-Cyclopentylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Cyclopentylpyridine, a versatile heterocyclic compound. The following sections detail its application in key organic transformations, including alkylation, hydrogenation, and its role as a precursor in the synthesis of biologically active molecules. Detailed experimental protocols and quantitative data are provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Alkylation of 2-Cyclopentylpyridine

2-Cyclopentylpyridine can undergo alkylation on the cyclopentyl ring, providing a route to more complex substituted pyridine derivatives. A key example is the methylation of the cyclopentyl moiety.

Quantitative Data

| Product | Reagents | Solvent | Catalyst/Base | Yield | Reference |

| 2-(1-methylcyclopentyl)-pyridine | 2-Cyclopentylpyridine, Methyl iodide | Liquid Ammonia | Sodamide | Nearly Quantitative | [1][2] |

Experimental Protocol: Synthesis of 2-(1-methylcyclopentyl)-pyridine

Objective: To synthesize 2-(1-methylcyclopentyl)-pyridine via alkylation of 2-Cyclopentylpyridine.

Materials:

-

2-Cyclopentylpyridine

-

Methyl iodide

-

Sodamide (NaNH₂)

-

Liquid ammonia (anhydrous)

-

Apparatus for reactions in liquid ammonia (Dry Ice/acetone condenser)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a Dry Ice/acetone condenser, a gas inlet, and a dropping funnel.

-

Condense anhydrous ammonia into the flask.

-

Carefully add sodamide to the liquid ammonia with stirring to form a solution.

-

Slowly add a solution of 2-Cyclopentylpyridine in a minimal amount of an inert solvent to the sodamide solution.

-

To this mixture, add methyl iodide dropwise. An excess of sodamide and methyl iodide (e.g., 400%) can be used to drive the reaction to completion and simplify isolation.[2]

-

Allow the reaction to stir in the liquid ammonia bath until completion.

-

After the reaction is complete, carefully quench any remaining sodamide by the slow addition of ammonium chloride.

-

Evaporate the ammonia.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography to yield 2-(1-methylcyclopentyl)-pyridine.

Reaction Diagram

Caption: Alkylation of 2-Cyclopentylpyridine.

Hydrogenation of 2-Cyclopentylpyridine

The pyridine ring of 2-Cyclopentylpyridine can be selectively reduced to the corresponding piperidine, a common scaffold in many pharmaceutical agents.

Quantitative Data

| Product | Reagents | Solvent | Catalyst | Yield | Reference |

| 2-Cyclopentylpiperidine HCl salt | 2-Cyclopentylpyridine, H₂ | Ethanol, HCl in dioxane | PtO₂ | 65% | [3] |

Experimental Protocol: Synthesis of 2-Cyclopentylpiperidine Hydrochloride

Objective: To synthesize 2-Cyclopentylpiperidine hydrochloride by hydrogenation of 2-Cyclopentylpyridine.

Materials:

-

2-Cyclopentylpyridine

-

Ethanol

-

Hydrochloric acid in dioxane (4M solution)

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

To a solution of 2-Cyclopentylpyridine (1.0 eq) in ethanol, add a solution of HCl in dioxane (4M, 1.5 eq).

-

Add Platinum(IV) oxide (catalytic amount, e.g., ~16% by weight of the substrate) to the mixture.

-

Place the reaction vessel in a hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Shake the mixture under a hydrogen atmosphere for approximately 4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate to dryness under reduced pressure to obtain the 2-Cyclopentylpiperidine hydrochloride salt.

Reaction Diagram

Caption: Hydrogenation of 2-Cyclopentylpyridine.

C(sp³)–H Borylation of 2-Cyclopentylpyridine Derivatives (A Case of No Reactivity)

In the context of transition metal-catalyzed C-H functionalization, the reactivity of the C(sp³)–H bonds of the cyclopentyl group in 2-Cyclopentylpyridine derivatives has been investigated. Notably, under specific iridium-catalyzed conditions, these derivatives have shown a lack of reactivity, which is an important finding for synthetic planning.

Quantitative Data

| Substrate | Catalyst | Borylating Agent | Product | Yield | Reference |

| 2-Cyclopentylpyridine derivatives | spiro-3,6-dimethoxyfluorene-indenoindenyl-Ir(I) complex | Pinacolborane (HBpin) | Borylated product | 0% | [4] |

Experimental Protocol: Attempted Iridium-Catalyzed C(sp³)–H Borylation

Objective: To attempt the C(sp³)–H borylation of 2-Cyclopentylpyridine derivatives.

Materials:

-

2-Cyclopentylpyridine derivative

-

spiro-3,6-dimethoxyfluorene-indenoindenyl-Ir(I) complex ([1d-Ir(cod)])

-

Pinacolborane (HBpin)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an inert atmosphere glovebox, combine the 2-Cyclopentylpyridine derivative (1.0 eq), [1d-Ir(cod)] catalyst (e.g., 5 mol%), and the anhydrous solvent in a reaction vessel.

-

Add pinacolborane (1.5 - 2.0 eq) to the mixture.

-

Seal the vessel and stir the reaction mixture at room temperature or elevated temperatures (e.g., 60 °C).

-

Monitor the reaction by an appropriate method (e.g., GC-MS or ¹H NMR).

-

Under the reported conditions, no formation of the desired borylated product is observed for 2-cyclopentylpyridine derivatives, while other cycloalkylpyridines (e.g., 2-cyclohexylpyridine) show moderate yields.[4]

Logical Relationship Diagram

Caption: Reactivity contrast in Ir-catalyzed borylation.

Precursor in the Synthesis of Pharmaceutical Intermediates

The 2-cyclopentylpyridine scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 2-cyclopentylpyridine are key intermediates in the preparation of azabenzimidazole compounds, which have been investigated as PDE4 inhibitors.

Experimental Workflow: Synthesis of an Azabenzimidazole Precursor

Objective: To outline the synthesis of an ethyl 2-((3-amino-2-(cyclopentylamino)pyridin-2-yl)amino)-2-oxoacetate, a precursor to azabenzimidazole compounds, starting from a 2-cyclopentylpyridine derivative.

Starting Material: N²-cyclopentylpyridine-2,3-diamine

Procedure Outline:

-

Acylation: React N²-cyclopentylpyridine-2,3-diamine with ethyl chloro(oxo)acetate in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Work-up: After the reaction is complete (e.g., stirred at room temperature for 18 hours), remove the volatiles in vacuo to obtain the crude product. This product can often be used in the next step without further purification.

Workflow Diagram

Caption: Synthesis of a pharmaceutical intermediate.

References

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. Full text of "Pyridine And Its Derivatives Part II" [archive.org]

- 3. WO2017060854A1 - Biaryl pyrazoles as nrf2 regulators - Google Patents [patents.google.com]

- 4. Spiro-fluorene-indenoindenyl-Ir(i) complex-catalyzed, 1,3-azole-directed C(sp3)–H borylation with pinacolborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: A One-Step, Nickel-Catalyzed Synthesis of 2-Cyclopentylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a one-step catalytic method for the synthesis of 2-cyclopentylcyclopentanone, a valuable intermediate in the synthesis of various organic compounds. The described protocol utilizes a heterogeneous NiO-Co₃O₄/TiO₂ catalyst for the self-condensation of cyclopentanone. This process demonstrates notable catalytic performance and offers a more direct route compared to multi-step synthetic approaches. The reaction pathway involves an initial self-condensation of cyclopentanone followed by hydrogenation. This document provides the experimental protocol, key performance data, and a visual representation of the experimental workflow.

Introduction

The synthesis of substituted cyclopentanones is of significant interest in organic chemistry and drug development due to their prevalence in the core structures of many biologically active molecules. Traditional methods for the synthesis of 2-cyclopentylcyclopentanone often involve multiple steps, leading to lower overall yields and increased waste. The nickel-catalyzed one-step synthesis from cyclopentanone presents a more efficient and sustainable alternative. This protocol is based on the findings of a study on the use of a mixed nickel-cobalt oxide catalyst supported on titania.[1]

Key Experiment: Catalytic Performance in the One-Step Synthesis

The catalytic performance of NiO-Co₃O₄/TiO₂ was evaluated in the one-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone. The reaction demonstrates a clear progression, with the initial formation of the condensation product, 2-cyclopentenylcyclopentanone, which is subsequently hydrogenated to the desired product.

Table 1: Summary of Catalytic Performance

| Catalyst | Cyclopentanone Conversion (%) | 2-Cyclopentylcyclopentanone Yield (%) | 2-Cyclopentenylcyclopentanone Yield (%) | Reaction Time (min) |

| NiO-Co₃O₄/TiO₂ | Data not available | Increased after 20-30 min | Increased initially, then decreased | 20-30 |

Note: Specific quantitative data on conversion and yield were not available in the provided information. The table reflects the reported trends.

Experimental Protocol

This protocol outlines the general procedure for the nickel-catalyzed synthesis of 2-cyclopentylcyclopentanone.

Materials:

-

Cyclopentanone

-

NiO-Co₃O₄/TiO₂ catalyst

-

Ammonia water (optional, to reduce direct hydrogenation of cyclopentanone)[1]

-

Solvent (if necessary, though the reaction can be performed neat)

-

Reaction vessel (e.g., stirred tank reactor)

-

Hydrogen source (for the hydrogenation step)

Procedure:

-

Catalyst Preparation: The NiO-Co₃O₄/TiO₂ catalyst is prepared via a specified impregnation or co-precipitation method, followed by calcination to form the mixed metal oxide on the titania support.

-

Reaction Setup: The reaction vessel is charged with cyclopentanone and the NiO-Co₃O₄/TiO₂ catalyst. If necessary, ammonia water can be added to the reaction mixture to suppress the direct hydrogenation of the cyclopentanone starting material.[1]

-

Reaction Conditions: The reaction is carried out under controlled temperature and pressure. The initial phase of the reaction facilitates the self-condensation of cyclopentanone.

-

Hydrogenation: After an initial reaction period (e.g., 20-30 minutes), hydrogen is introduced into the reactor to facilitate the hydrogenation of the intermediate, 2-cyclopentenylcyclopentanone, to the final product, 2-cyclopentylcyclopentanone.[1] The reaction can be performed using either intermittent or segmented hydrogenation methods.[1]

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the starting material and the formation of the product. Upon completion, the catalyst is separated by filtration. The crude product is then purified using standard laboratory techniques such as distillation or column chromatography.

-

Characterization: The structure and purity of the final product, 2-cyclopentylcyclopentanone, are confirmed by analytical methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The valence states of the metals in the catalyst can be determined using X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS).[1]

Experimental Workflow

References